3-[(2,4-Dichlorophenyl)methylthio]-5-(4-pyridyl)-1,2,4-triazole-4-ylamine
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Overview
Description
3-[(2,4-Dichlorophenyl)methylthio]-5-(4-pyridyl)-1,2,4-triazole-4-ylamine is a synthetic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a pyridyl group, and a dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,4-Dichlorophenyl)methylthio]-5-(4-pyridyl)-1,2,4-triazole-4-ylamine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine and a suitable nitrile compound.
Introduction of the Pyridyl Group: The pyridyl group is introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with the triazole intermediate.
Attachment of the Dichlorophenyl Group: The dichlorophenyl group is attached through a thiolation reaction, where a dichlorophenylmethyl chloride reacts with the triazole-pyridyl intermediate in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(2,4-Dichlorophenyl)methylthio]-5-(4-pyridyl)-1,2,4-triazole-4-ylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazole ring to a dihydrotriazole derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridyl and dichlorophenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Studied for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(2,4-Dichlorophenyl)methylthio]-5-(4-pyridyl)-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.
Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenyl derivatives: Compounds with similar dichlorophenyl groups.
Pyridyl-triazole derivatives: Compounds with similar pyridyl and triazole structures.
Uniqueness
3-[(2,4-Dichlorophenyl)methylthio]-5-(4-pyridyl)-1,2,4-triazole-4-ylamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H11Cl2N5S |
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Molecular Weight |
352.2 g/mol |
IUPAC Name |
3-[(2,4-dichlorophenyl)methylsulfanyl]-5-pyridin-4-yl-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C14H11Cl2N5S/c15-11-2-1-10(12(16)7-11)8-22-14-20-19-13(21(14)17)9-3-5-18-6-4-9/h1-7H,8,17H2 |
InChI Key |
PFMLUSZITQHSIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CSC2=NN=C(N2N)C3=CC=NC=C3 |
Origin of Product |
United States |
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